molecular formula C20H21NO4 B079949 Amurensinine CAS No. 10470-47-0

Amurensinine

Cat. No. B079949
CAS RN: 10470-47-0
M. Wt: 339.4 g/mol
InChI Key: CHGJYZLWIIUFAG-CVEARBPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amurensinine is a natural alkaloid compound that is found in the roots of several plant species, including Nelumbo nucifera, Nymphaea tetragona, and Nuphar japonicum. It has gained significant attention in recent years due to its potential therapeutic properties and its ability to modulate various physiological and biochemical processes.

Scientific Research Applications

Synthesis and Chemical Structure

  • A convergent and enantioselective synthesis of amurensinine was achieved using mild and selective C-H and C-C bond insertion reactions. This synthesis highlights the utility of palladium-catalyzed aerobic oxidative kinetic resolution in natural product synthesis (Tambar, Ebner, & Stoltz, 2006).
  • Another study presented a simple and efficient synthetic route to chiral isopavines, including amurensinine, using optically active β-amino alcohols as chiral support, demonstrating a novel approach in the synthesis of complex molecular structures (Carrillo, Badía, Domínguez, Vicario, & Tellitu, 1997).

Biological Activities

Pharmacological Applications

  • Amurensin H, a derivative of amurensinine, demonstrated anti-inflammatory effects in asthma-like reactions in sensitized mice, suggesting its therapeutic potential in treating allergic airway inflammation (Li, Yao, Bai, Lin, & Cheng, 2006).
  • Another study found that amurensin H ameliorated lipopolysaccharide/cigarette smoke–induced airway inflammation, indicating its potential use in treating chronic obstructive pulmonary disease (COPD) (Fan, Zhang, Yao, Bai, Yang, Ma, Fan, Li, Yuan, Lin, & Hou, 2019).

properties

CAS RN

10470-47-0

Product Name

Amurensinine

Molecular Formula

C20H21NO4

Molecular Weight

339.4 g/mol

IUPAC Name

(1S,11R)-14,15-dimethoxy-19-methyl-5,7-dioxa-19-azapentacyclo[9.7.2.02,10.04,8.012,17]icosa-2,4(8),9,12,14,16-hexaene

InChI

InChI=1S/C20H21NO4/c1-21-9-15-12-6-18(23-3)17(22-2)5-11(12)4-16(21)14-8-20-19(7-13(14)15)24-10-25-20/h5-8,15-16H,4,9-10H2,1-3H3/t15-,16+/m1/s1

InChI Key

CHGJYZLWIIUFAG-CVEARBPZSA-N

Isomeric SMILES

CN1C[C@H]2C3=CC4=C(C=C3[C@@H]1CC5=CC(=C(C=C25)OC)OC)OCO4

SMILES

CN1CC2C3=CC4=C(C=C3C1CC5=CC(=C(C=C25)OC)OC)OCO4

Canonical SMILES

CN1CC2C3=CC4=C(C=C3C1CC5=CC(=C(C=C25)OC)OC)OCO4

synonyms

amurensinine

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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